1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
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Overview
Description
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- typically involves the reaction of piperidine with 1,4-benzodioxan-6-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the pharmaceutical industry for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. This modulation leads to the inhibition of cell migration and induction of cell cycle arrest, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperidine derivative found in black pepper, known for its antioxidant and anticancer properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen, used as a precursor in the synthesis of piperidine.
Piperazine: A heterocyclic amine with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is unique due to its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
857373-50-3 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
InChI Key |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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